N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, an oxadiazole ring, and a benzamide group with three methoxy substituents . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiophene ring is a five-membered ring with one sulfur atom . The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The benzamide group is a benzene ring attached to an amide group, and the three methoxy groups are oxygen atoms bonded to a methyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions, and the amide group could participate in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the polar amide group and the nonpolar benzene ring could give this compound both polar and nonpolar characteristics .Future Directions
Given the interesting structure of this compound and the known biological activities of many thiophene derivatives, it could be worthwhile to synthesize this compound and study its properties in more detail . It might also be interesting to explore its potential uses in medicinal chemistry or materials science.
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. It is known that thiophene derivatives, which are part of the compound’s structure, have been associated with a variety of biological activities . For instance, some thiophene-based compounds have been found to inhibit coagulation factor X .
Mode of Action
Based on the properties of similar thiophene-based compounds, it can be hypothesized that the compound may interact with its target protein, leading to changes in the protein’s function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the potential target of coagulation factor x, it could be involved in the coagulation pathway .
Pharmacokinetics
Similar thiophene-based compounds have been found to have high gastrointestinal absorption and are able to permeate the blood-brain barrier .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on the potential target of coagulation factor x, it could potentially affect blood clotting .
Properties
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S/c1-23-11-6-9(7-12(24-2)15(11)25-3)16(22)19-17-21-20-14(26-17)8-10-4-5-13(18)27-10/h4-7H,8H2,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFSGQWOKCABKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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